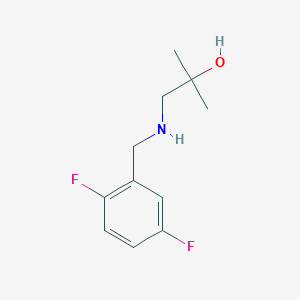
1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is a chemical compound with the molecular formula C12H16O8 It is a derivative of glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the 1,2-position forms an epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate can be synthesized through the acetylation of glucose derivatives. The typical synthetic route involves the following steps:
Starting Material: The process begins with alpha-D-glucopyranose.
Acetylation: The hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Epoxide Formation: The 1,2-anhydro (epoxide) ring is formed by treating the acetylated glucose with a base, such as sodium hydroxide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.
Controlled Epoxidation: Ensuring the formation of the epoxide ring with high yield and purity by optimizing reaction conditions such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Reduction: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Diols: From hydrolysis of the epoxide ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Reduced Compounds: From reduction reactions.
Applications De Recherche Scientifique
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate involves its ability to undergo various chemical reactions due to the presence of the epoxide ring and acetyl groups. The epoxide ring is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Anhydro-beta-D-glucopyranose 3,4,6-triacetate: Similar structure but different stereochemistry.
1,6-Anhydro-beta-D-glucopyranose 2,3,4-triacetate: Different position of the anhydro ring.
2,3,4-Tri-O-acetyl-1,6-anhydro-beta-D-glucopyranose: Different anhydro ring position and stereochemistry.
Uniqueness
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is unique due to its specific epoxide ring at the 1,2-position and the acetylation pattern. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C12H16O8 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
(4,5-diacetyloxy-2,7-dioxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)16-4-8-9(17-6(2)14)10(18-7(3)15)11-12(19-8)20-11/h8-12H,4H2,1-3H3 |
Clé InChI |
WOMJWRCQBLDWOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C2C(O1)O2)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)






![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)




